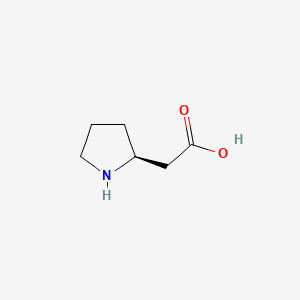

(S)-2-(Pyrrolidin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347434 | |

| Record name | (2S)-2-Pyrrolidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56633-75-1 | |

| Record name | Homoproline, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056633751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Pyrrolidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM5OTN525H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyrrolidineacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of (S)-2-(Pyrrolidin-2-yl)acetic Acid from L-Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (S)-2-(pyrrolidin-2-yl)acetic acid, a valuable chiral building block in drug discovery, starting from the readily available and inexpensive amino acid, L-glutamic acid. The synthesis involves a multi-step sequence, including cyclization, N-protection, reduction, oxidation, and chain homologation. This document details the experimental protocols for each step, presents quantitative data in structured tables, and provides visualizations of the synthetic pathway and key workflows.

Introduction

(S)-2-(Pyrrolidin-2-yl)acetic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis with high stereochemical purity is of significant interest. L-glutamic acid serves as an excellent chiral precursor for this target molecule due to its inherent stereochemistry and the accessibility of its pyrrolidine core through cyclization. The synthetic strategy outlined herein proceeds via the key intermediate, L-pyroglutamic acid.

Overall Synthetic Pathway

The transformation of L-glutamic acid to (S)-2-(pyrrolidin-2-yl)acetic acid is accomplished through a six-step sequence as illustrated below. The key transformations involve the formation of the pyrrolidone ring, protection of the nitrogen atom, selective manipulation of the carboxylic acid functionality, and a one-carbon homologation of the resulting proline derivative.

Caption: Overall synthetic pathway from L-glutamic acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid

The initial step involves the intramolecular cyclization of L-glutamic acid to form L-pyroglutamic acid. This is typically achieved by heating, which drives off a molecule of water.[1][2][3][4]

Experimental Protocol:

-

In a suitable reaction vessel, place 100 g of L-glutamic acid.

-

Heat the solid under atmospheric pressure to 180-190 °C.

-

Maintain this temperature for 2 hours, during which the solid will melt and then resolidify.

-

Cool the reaction mixture to room temperature.

-

Recrystallize the crude product from water to obtain pure L-pyroglutamic acid.

| Parameter | Value |

| Starting Material | L-Glutamic Acid |

| Product | L-Pyroglutamic Acid |

| Reagents | None (thermal) |

| Solvent | None (neat) |

| Temperature | 180-190 °C |

| Reaction Time | 2 hours |

| Yield | Typically >90% |

| Purification | Recrystallization from water |

Table 1: Quantitative data for the cyclization of L-glutamic acid.

Step 2: N-Protection of L-Pyroglutamic Acid

To prevent unwanted side reactions in subsequent steps, the nitrogen atom of the pyroglutamic acid ring is protected, commonly with a tert-butyloxycarbonyl (Boc) group.[5]

Experimental Protocol:

-

Suspend L-pyroglutamic acid (1 equiv.) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (1N aqueous solution), to deprotonate the carboxylic acid.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-pyroglutamic acid.

| Parameter | Value |

| Starting Material | L-Pyroglutamic Acid |

| Product | N-Boc-L-Pyroglutamic Acid |

| Reagents | Di-tert-butyl dicarbonate, NaOH |

| Solvent | Dioxane/Water |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | Typically 85-95% |

| Purification | Acid-base extraction |

Table 2: Quantitative data for the N-protection of L-pyroglutamic acid.

Step 3: Reduction of N-Boc-L-Pyroglutamic Acid to N-Boc-(S)-Prolinol

The carboxylic acid functionality of N-Boc-L-pyroglutamic acid is selectively reduced to a primary alcohol. This is a crucial step to set up the subsequent homologation. A common method involves the conversion to a mixed anhydride followed by reduction with a mild reducing agent.

Experimental Protocol:

-

Dissolve N-Boc-L-pyroglutamic acid (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1 equiv.).

-

Stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (2 equiv.) in water.

-

Add the sodium borohydride solution dropwise to the mixed anhydride solution, maintaining the temperature below -10 °C.

-

Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | N-Boc-L-Pyroglutamic Acid |

| Product | N-Boc-(S)-Prolinol |

| Reagents | Isobutyl chloroformate, N-methylmorpholine, Sodium borohydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -15 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | Typically 70-85% |

| Purification | Column chromatography (Silica gel) |

Table 3: Quantitative data for the reduction to N-Boc-(S)-Prolinol.

Step 4: Oxidation of N-Boc-(S)-Prolinol to N-Boc-L-Proline

The primary alcohol of N-Boc-(S)-prolinol is oxidized to a carboxylic acid to yield N-Boc-L-proline, the direct precursor for the homologation step.

Experimental Protocol:

-

Dissolve N-Boc-(S)-prolinol (1 equiv.) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.

-

Add a catalytic amount of ruthenium(III) chloride hydrate (0.01 equiv.).

-

Add sodium periodate (4 equiv.) portion-wise to the vigorously stirred solution, maintaining the temperature below 35 °C with an ice bath.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-proline.

| Parameter | Value |

| Starting Material | N-Boc-(S)-Prolinol |

| Product | N-Boc-L-Proline |

| Reagents | Ruthenium(III) chloride hydrate, Sodium periodate |

| Solvent | Acetonitrile/Water/Ethyl acetate |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | Typically >90% |

| Purification | Extractive work-up |

Table 4: Quantitative data for the oxidation to N-Boc-L-proline.

Step 5: Arndt-Eistert Homologation of N-Boc-L-Proline

This step involves the one-carbon chain extension of N-Boc-L-proline to afford the corresponding β-amino acid derivative. The classical Arndt-Eistert reaction is a reliable method for this transformation.[6][7][8][9]

Caption: Workflow for the Arndt-Eistert homologation.

Experimental Protocol:

-

Acid Chloride Formation: Dissolve N-Boc-L-proline (1 equiv.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to obtain the crude N-Boc-L-prolyl chloride.[6]

-

Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C. Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to the diazomethane solution. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench any excess diazomethane with acetic acid. Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diazoketone.

-

Wolff Rearrangement and Esterification: Dissolve the crude diazoketone in methanol. Add silver(I) oxide (0.1 equiv.) and heat the mixture to reflux for 2-4 hours.

-

Saponification: After cooling, concentrate the reaction mixture. Dissolve the residue in a mixture of THF and water. Add lithium hydroxide (2 equiv.) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give (S)-N-Boc-2-(pyrrolidin-2-yl)acetic acid. Purify by column chromatography if necessary.

| Parameter | Value |

| Starting Material | N-Boc-L-Proline |

| Product | (S)-N-Boc-2-(Pyrrolidin-2-yl)acetic Acid |

| Reagents | Oxalyl chloride, Diazomethane, Silver(I) oxide, Lithium hydroxide |

| Solvent | Dichloromethane, Diethyl ether, Methanol, THF/Water |

| Temperature | 0 °C to Reflux |

| Reaction Time | Multi-step, ~24 hours total |

| Yield | Typically 50-70% over 3 steps |

| Purification | Extractive work-up and column chromatography |

Table 5: Quantitative data for the Arndt-Eistert homologation.

Step 6: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound, (S)-2-(pyrrolidin-2-yl)acetic acid. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve (S)-N-Boc-2-(pyrrolidin-2-yl)acetic acid (1 equiv.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 equiv.) and stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.

-

The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.

| Parameter | Value |

| Starting Material | (S)-N-Boc-2-(Pyrrolidin-2-yl)acetic Acid |

| Product | (S)-2-(Pyrrolidin-2-yl)acetic Acid |

| Reagents | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | Typically >95% |

| Purification | Precipitation/Trituration |

Table 6: Quantitative data for the Boc deprotection.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of enantiomerically pure (S)-2-(pyrrolidin-2-yl)acetic acid from L-glutamic acid. The procedures provided, along with the tabulated quantitative data and visual workflows, offer a comprehensive resource for researchers in the fields of organic synthesis and drug development. The use of a readily available starting material and well-established chemical transformations makes this a practical and scalable approach for accessing this valuable chiral building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

Enantioselective Synthesis of L-beta-Homoproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-beta-Homoproline, also known as (S)-piperidine-3-carboxylic acid, is a valuable chiral building block in medicinal chemistry and drug development. Its incorporation into peptide structures can enhance metabolic stability and induce specific conformational constraints, making it a key component in the design of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of L-beta-Homoproline, focusing on catalytic, chiral pool, and resolution strategies. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of their efficiencies.

Core Synthetic Strategies

The enantioselective synthesis of L-beta-Homoproline can be broadly categorized into three main approaches:

-

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the piperidine ring or introduces the chiral center.

-

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates, to construct the target molecule.

-

Resolution of Racemates: In this classic approach, a racemic mixture of beta-homoproline or a precursor is separated into its constituent enantiomers, often through the use of a chiral resolving agent or an enzymatic process.

The following sections will delve into specific examples of these strategies, providing quantitative data and detailed experimental procedures.

Catalytic Asymmetric Synthesis: Rhodium-Catalyzed Reductive Heck Reaction

A powerful method for the asymmetric synthesis of the chiral piperidine core involves a rhodium-catalyzed reductive Heck reaction of a dihydropyridine derivative with a boronic acid. While this method produces a 3-aryl-substituted piperidine, the core chiral piperidine structure is established with high enantioselectivity, which can then be further modified.

Quantitative Data

| Catalyst System | Ligand | Product | Yield (%) | ee (%) | Reference |

| [Rh(cod)OH]₂ | (S)-Segphos | Phenyl 3-phenyl-3,4,5,6-tetrahydropyridine-1-carboxylate | 81 | 96 | [1] |

| [Rh(cod)OH]₂ | (S)-Segphos | Phenyl 3-(4-fluorophenyl)-3,4,5,6-tetrahydropyridine-1-carboxylate | 75 | 98 | [1] |

| [Rh(cod)OH]₂ | (S)-Segphos | Phenyl 3-(thiophen-3-yl)-3,4,5,6-tetrahydropyridine-1-carboxylate | 72 | 97 | [1] |

Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling[1][2]

To a 7 mL dram vial equipped with a magnetic stir bar, [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) are added. The vial is sealed with a rubber septum, placed under reduced pressure, and purged with argon (this process is repeated three times). Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv) are added, and the catalyst solution is stirred at 70 °C. After 10 minutes, the corresponding boronic acid (1.5 mmol, 3.0 equiv) and phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv) are added. The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a plug of SiO₂. The plug is washed with an additional 20 mL of Et₂O, and the solvents are removed in vacuo. The crude product is purified by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Chiral Pool Synthesis

The use of readily available chiral molecules as starting materials is a common and effective strategy for the synthesis of complex chiral targets. While specific examples for L-beta-homoproline are less commonly detailed in readily available literature, the general principles of chiral pool synthesis are well-established. For instance, derivatives of amino acids like L-glutamic acid or L-aspartic acid, or sugars can be elaborated through a series of stereocontrolled reactions to form the desired piperidine ring system.

A conceptual workflow starting from a chiral precursor is outlined below.

Resolution of Racemic 3-Piperidinecarboxamide

A practical and scalable method for obtaining enantiopure L-beta-Homoproline involves the resolution of a racemic precursor. A patented method describes the hydrolysis of 3-piperidinecarboxamide hydrochloride in concentrated hydrochloric acid, which simultaneously effects chiral resolution.[2][3]

Quantitative Data

| Starting Material | Product | Yield (%) | ee (%) | Reference |

| 3-Piperidinecarboxamide hydrochloride (S configuration 75.1%) | (S)-3-Piperidinecarboxylic acid | 39 | 99.4 | [2] |

Experimental Protocol: Hydrolysis and Chiral Resolution of 3-Piperidinecarboxamide[3]

500g of 3-piperidinecarboxamide hydrochloride (with an initial enantiomeric composition of 75.1% S-configuration) is added to 2000 mL of concentrated hydrochloric acid. The mixture is heated to 60-65 °C and the reaction is maintained for 3 hours. After monitoring the disappearance of the starting material by TLC, the reaction solution is cooled to 15-20 °C and stirred for 6 hours. The resulting solid is collected by suction filtration and rinsed with 100 mL of ethanol to obtain a white solid. This solid is then treated with a saturated solution of NaOH in ethanol (230 mL). The mixture is concentrated to half its volume at 30 °C, and the pH is adjusted to 7-7.5. After filtration, the filtrate is evaporated to dryness. 50 mL of ethanol and 100 mL of petroleum ether are added, and the mixture is stirred rapidly for 1 hour. The resulting solid is collected by filtration and dried at 60 °C to yield 3.5 g of white solid (S)-3-piperidinecarboxylic acid with an enantiomeric excess of 99.4%.

Conclusion

The enantioselective synthesis of L-beta-Homoproline is a critical endeavor for the advancement of medicinal chemistry and drug discovery. This guide has outlined three principal strategies: catalytic asymmetric synthesis, chiral pool synthesis, and resolution of racemates. The rhodium-catalyzed asymmetric reductive Heck reaction offers a modern and highly enantioselective route to the chiral piperidine core. Chiral pool synthesis represents a conceptually straightforward, albeit often synthetically lengthy, approach. Finally, the resolution of racemic 3-piperidinecarboxamide provides a practical and scalable method for obtaining highly enantiopure L-beta-Homoproline. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the availability of starting materials and reagents. The detailed protocols and comparative data presented herein are intended to aid researchers in selecting and implementing the most suitable methodology for their specific needs.

References

The Rising Therapeutic Potential of (S)-2-(Pyrrolidin-2-yl)acetic Acid Derivatives: A Technical Overview

For Immediate Release

This technical guide delves into the burgeoning field of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives, a versatile scaffold demonstrating significant promise in the development of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities, structure-activity relationships (SAR), and mechanisms of action associated with this promising class of compounds. The information presented herein is intended to facilitate further research and development in this exciting area of medicinal chemistry.

Core Biological Activities and Therapeutic Targets

Recent research has highlighted the potential of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives to modulate the activity of several key enzymes, opening up therapeutic possibilities in a range of disease areas, including inflammation, pain, and diabetes. Two particularly well-documented areas of activity are the inhibition of N-acylethanolamine acid amidase (NAAA) and the dual inhibition of α-amylase and α-glucosidase.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

(S)-2-(Pyrrolidin-2-yl)acetic acid amides have emerged as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1] By inhibiting NAAA, these compounds increase endogenous levels of PEA, which in turn exerts anti-inflammatory and analgesic effects.

A notable example from a series of synthesized pyrrolidine amides is compound 4g (E93) , which demonstrated a reversible and competitive mechanism of NAAA inhibition.[1] Furthermore, in vivo studies in a mouse model of acute lung injury revealed that compound 4g exhibits significant anti-inflammatory activity, a therapeutic effect that is mediated through the engagement of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] The structure-activity relationship (SAR) studies of these derivatives have shown that small, lipophilic substituents on the terminal phenyl group are preferable for optimal potency.[1]

| Compound | Description | NAAA IC50 (µM) | FAAH IC50 (µM) | Selectivity Index (FAAH/NAAA) |

| 3j | Pyrrolidine amide derivative | Low micromolar | - | - |

| 3k | Pyrrolidine amide derivative | Low micromolar | - | - |

| 4a | Pyrrolidine amide derivative | Low micromolar | - | - |

| 4g (E93) | Pyrrolidine amide with a rigid 4-phenylcinnamoyl group | Low micromolar | >100 | >100 |

Note: Specific IC50 values for 3j, 3k, and 4a were described as "low micromolar" in the source material. Data for FAAH (Fatty Acid Amide Hydrolase) inhibition is included to indicate selectivity.[1]

Dual α-Amylase and α-Glucosidase Inhibition

Derivatives of (S)-2-(pyrrolidin-2-yl)acetic acid have also been identified as effective dual inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[2] The inhibition of these enzymes can help to control postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

In a study where N-Boc-proline (a protected form of (S)-2-(pyrrolidin-2-yl)acetic acid) was coupled with various aromatic amines, several derivatives displayed significant inhibitory activity.[2] The most potent of these was the 4-methoxy analogue, compound 3g .[2] Interestingly, the removal of the Boc protecting group was also investigated to understand its influence on enzyme inhibition.[2]

| Compound | Description | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 3a | Pyrrolidine derivative | 36.32 | - |

| 3f | Pyrrolidine derivative | - | 27.51 |

| 3g | 4-methoxy analogue | 26.24 | 18.04 |

| Acarbose | Reference standard | - | - |

| Metformin | Reference standard | - | - |

Note: The source material provides IC50 values in µg/mL.[2]

Experimental Protocols

Synthesis of (S)-2-(Pyrrolidin-2-yl)acetic Acid Amide Derivatives (NAAA Inhibitors)

The synthesis of the pyrrolidine amide derivatives targeting NAAA involved a multi-step process. The general procedure commenced with the appropriate starting materials, which were progressively modified to yield the final compounds. For the synthesis of the most potent compounds, a key step involved the coupling of a substituted benzoic acid with the pyrrolidine core. The conformationally restricted linkers were introduced to enhance selectivity over FAAH.[1]

NAAA Inhibition Assay

The inhibitory activity of the synthesized compounds against NAAA was evaluated using an in vitro enzymatic assay. The assay measures the hydrolysis of a fluorescent substrate by the NAAA enzyme. The reduction in fluorescence in the presence of the test compounds, relative to a control, is used to determine the percent inhibition and subsequently the IC50 value. Kinetic studies, including dialysis experiments, were performed to determine the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).[1]

In Vivo Anti-Inflammatory Activity Assessment

The in vivo anti-inflammatory effects of lead compounds were assessed in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Mice were treated with the test compound prior to or following LPS challenge. The anti-inflammatory effects were quantified by measuring inflammatory markers in bronchoalveolar lavage fluid, such as neutrophil count and cytokine levels. To elucidate the mechanism of action, studies were also conducted with a PPAR-α antagonist (MK886) to confirm the involvement of this receptor.[1]

Synthesis of Pyrrolidine Derivatives (α-Amylase and α-Glucosidase Inhibitors)

The synthesis of these derivatives was achieved by coupling N-Boc-proline with a variety of aromatic amines. Standard peptide coupling reagents were utilized to facilitate the amide bond formation. In some cases, the Boc protecting group was subsequently removed to assess the impact of the free amine on biological activity.[2]

α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the compounds was determined by incubating the enzyme with the test compounds at various concentrations. The enzymatic reaction was initiated by the addition of a starch solution. The inhibitory effect was quantified by measuring the amount of reducing sugar produced, typically using a colorimetric method.[2]

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was assessed in a similar manner. The enzyme was pre-incubated with the test compounds, and the reaction was started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic activity was determined by measuring the absorbance of the released p-nitrophenol.[2]

Signaling Pathways and Mechanisms of Action

The biological activities of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives are underpinned by their interaction with specific biological targets and the subsequent modulation of downstream signaling pathways.

NAAA Inhibition and PPAR-α Signaling

The inhibition of NAAA by (S)-2-(pyrrolidin-2-yl)acetic acid amides leads to an accumulation of the endogenous lipid mediator PEA. PEA is a known agonist of the nuclear receptor PPAR-α. The activation of PPAR-α by elevated PEA levels is a key mechanism for the anti-inflammatory effects of NAAA inhibitors.

Caption: NAAA Inhibition and PPAR-α Signaling Pathway.

Inhibition of Carbohydrate-Digesting Enzymes

The mechanism of action for the dual α-amylase and α-glucosidase inhibitors is direct enzyme inhibition. By binding to the active sites of these enzymes, the (S)-2-(pyrrolidin-2-yl)acetic acid derivatives prevent the breakdown of complex carbohydrates into absorbable monosaccharides. This leads to a reduction in the rate of glucose absorption from the intestine into the bloodstream.

Caption: Inhibition of Carbohydrate Digestion and Glucose Absorption.

Conclusion and Future Directions

The (S)-2-(pyrrolidin-2-yl)acetic acid scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors with clear therapeutic potential. The derivatives discussed in this guide demonstrate promising activity against NAAA for the treatment of inflammation and pain, and as dual inhibitors of α-amylase and α-glucosidase for the management of diabetes.

Future research in this area should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further exploration of the SAR will be crucial for enhancing potency and selectivity. Additionally, expanding the scope of biological screening to other relevant targets could uncover new therapeutic applications for this versatile chemical scaffold. The continued investigation of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives holds great promise for the discovery of next-generation therapeutics.

References

- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of (S)-2-(Pyrrolidin-2-yl)acetic Acid in Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Pyrrolidin-2-yl)acetic acid, also known as (S)-homoproline, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles. Understanding the nuances of its catalytic behavior is crucial for its effective application in the synthesis of complex chiral molecules, a cornerstone of modern drug discovery and development.

Core Principles: Enamine and Iminium Ion Catalysis

The catalytic activity of (S)-2-(pyrrolidin-2-yl)acetic acid is rooted in its ability to act as a bifunctional catalyst, a characteristic it shares with its parent amino acid, (S)-proline.[1] The secondary amine of the pyrrolidine ring and the carboxylic acid moiety work in concert to activate substrates and control the stereochemical outcome of the reaction. The primary mechanisms of action involve the formation of two key intermediates: enamines and iminium ions.

Enamine Catalysis: In reactions involving carbonyl compounds as nucleophiles (e.g., aldol and Michael additions), the secondary amine of (S)-2-(pyrrolidin-2-yl)acetic acid condenses with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and attacks the electrophile with high stereoselectivity, dictated by the chiral scaffold of the catalyst. The carboxylic acid group plays a crucial role in this process by acting as a proton shuttle, activating the electrophile through hydrogen bonding and facilitating the regeneration of the catalyst.

Iminium Ion Catalysis: When α,β-unsaturated aldehydes or ketones act as electrophiles, the catalyst forms a chiral iminium ion. This intermediate is more electrophilic than the starting carbonyl compound, making it more susceptible to nucleophilic attack. The stereochemistry of the addition is controlled by the catalyst, which shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.

Catalytic Cycles Visualized

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for enamine and iminium ion catalysis mediated by (S)-2-(pyrrolidin-2-yl)acetic acid.

Quantitative Data Summary

(S)-2-(Pyrrolidin-2-yl)acetic acid has demonstrated high efficacy in various asymmetric transformations. The following tables summarize the quantitative data for key reactions, showcasing the yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) achieved.

Asymmetric Aldol Reaction

While specific data for aldol reactions catalyzed by (S)-2-(pyrrolidin-2-yl)acetic acid is not extensively tabulated in the literature, the performance is expected to be comparable or superior to (S)-proline under optimized conditions. The stereochemical outcome of the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol reaction, is reversed with catalysts like (S)-β-homoproline, yielding products with enantiomeric excesses of up to 83%.[1]

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | DCM | 24-72 | - | - | 52 | [2] |

| 2 | Benzaldehyde | Acetone | 10 | Acetone | 24-72 | - | - | 30 | [2] |

Note: Data presented is for proline-based organocatalysts and serves as a benchmark. Specific data for (S)-2-(pyrrolidin-2-yl)acetic acid is limited in readily available literature.

Asymmetric Michael Addition

(S)-2-(Pyrrolidin-2-yl)acetic acid has been shown to be a highly effective catalyst for the Michael addition of ketones to β-nitrostyrenes.

| Entry | Ketone | β-Nitrostyrene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | DCE | - | 70 | - | 95 | [3] |

| 2 | Acetone | trans-β-Nitrostyrene | - | - | - | High | - | High | [4] |

Asymmetric Mannich Reaction

The Mannich reaction, a three-component reaction between an aldehyde, an amine, and a carbonyl compound, is also effectively catalyzed by proline derivatives, affording chiral β-amino carbonyl compounds with high stereoselectivity.

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Propanal | N-PMP-protected α-imino methyl glyoxylate | - | 1-5 | - | - | Good | 95:5 | ~98 |[5] |

Note: Data presented is for a designed amino acid catalyst and is indicative of the potential of proline derivatives in this reaction.

Experimental Protocols

The following are representative experimental protocols for asymmetric reactions catalyzed by proline derivatives, which can be adapted for use with (S)-2-(pyrrolidin-2-yl)acetic acid.

General Procedure for Catalytic Aldol Reactions

To a stirred solution of the catalyst (10–20 mol%) in a specific solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added in the presence of an additive (10 mol%) at a temperature ranging from –10 to 25 °C.[2] The solution is kept stirring for 24–72 hours.[2] The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL).[2] The combined organic layers are washed with water and dried over MgSO4.[2]

General Procedure for Organocatalyzed Intramolecular Heteroatom Michael Addition

To a solution of the aldehyde (1 equivalent) in methanol (0.2 M), a solution of the catalyst (20 mol%) in 1,2-dichloroethane (DCE) (0.04 M in catalyst) is added via syringe at -25 °C.[3] The reaction is placed in a freezer (-25 °C) and monitored by TLC.[3] Upon completion, the solution is warmed to 0 °C, and sodium borohydride (3 equivalents) is added.[3] The solution is then allowed to warm to room temperature. After 2 hours, the reaction is quenched with 10% aqueous HCl, diluted with water, and extracted with diethyl ether.[3]

Logical Workflow for Catalyst Application

The successful application of (S)-2-(pyrrolidin-2-yl)acetic acid in an asymmetric synthesis workflow involves several key stages, from substrate selection to product analysis.

Conclusion

(S)-2-(Pyrrolidin-2-yl)acetic acid is a highly effective organocatalyst that operates through well-defined enamine and iminium ion catalytic cycles. Its ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions makes it an invaluable tool for the synthesis of complex, chiral molecules. While the availability of extensive quantitative data specifically for this catalyst is somewhat limited in the public domain, the principles of proline catalysis provide a strong predictive framework for its performance. The experimental protocols and workflows outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this remarkable organocatalyst. Further research into the specific applications and optimization of reaction conditions for (S)-2-(pyrrolidin-2-yl)acetic acid is warranted to expand its utility in synthetic chemistry.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (S)-2-(Pyrrolidin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-2-(Pyrrolidin-2-yl)acetic acid. As a proline analog, this compound and its derivatives are of significant interest in medicinal chemistry and drug development, serving as valuable building blocks in the synthesis of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in many biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-(Pyrrolidin-2-yl)acetic acid.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-2 |

| ~3.0 - 3.2 | m | 2H | H-5 |

| ~2.5 - 2.7 | m | 2H | CH₂ (acetic acid) |

| ~1.8 - 2.1 | m | 2H | H-3 |

| ~1.5 - 1.7 | m | 2H | H-4 |

| >10 (broad) | s | 1H | COOH |

| >8 (broad) | s | 1H | NH |

Note: Predicted chemical shifts are highly dependent on the solvent and pH. The values presented are general estimates.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~58 - 62 | C-2 |

| ~45 - 49 | C-5 |

| ~38 - 42 | CH₂ (acetic acid) |

| ~28 - 32 | C-3 |

| ~23 - 27 | C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2800-3000 | Medium | C-H stretch (Aliphatic) |

| ~3300 | Medium, Broad | N-H stretch (Secondary Amine) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Medium | N-H bend |

| ~1450 | Medium | C-H bend |

| ~1200-1300 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| Technique | Mode | Predicted m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 130.0817 | [M+H]⁺ |

| Electrospray Ionization (ESI) | Negative | 128.0664 | [M-H]⁻ |

Note: The exact mass of (S)-2-(Pyrrolidin-2-yl)acetic acid (C₆H₁₁NO₂) is 129.07898 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-(Pyrrolidin-2-yl)acetic acid in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition (ESI-MS):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Both positive and negative ion modes.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like (S)-2-(Pyrrolidin-2-yl)acetic acid.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of (S)-2-(Pyrrolidin-2-yl)acetic acid.

Crystal Structure of L-beta-Homoproline Hydrochloride: A Search for Definitive Structural Data

An extensive review of publicly accessible scientific databases and literature reveals a notable absence of a determined crystal structure for L-beta-Homoproline hydrochloride. While the compound is commercially available and referenced in various chemical contexts, its detailed three-dimensional atomic arrangement, as determined by X-ray crystallography, does not appear to have been published.

L-beta-Homoproline hydrochloride, also known by its systematic name (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride, is a derivative of the amino acid proline. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential applications in creating novel therapeutics. The precise determination of a molecule's crystal structure is fundamental to understanding its physicochemical properties, guiding drug design, and ensuring intellectual property.

Despite a thorough search of crystallographic databases and the scientific literature, no specific studies presenting the single-crystal X-ray diffraction data for L-beta-Homoproline hydrochloride were identified. Consequently, the quantitative data required for a detailed technical guide, including unit cell parameters, bond lengths, bond angles, and atomic coordinates, is not available in the public domain.

Without the foundational crystallographic information file (CIF) or a peer-reviewed publication detailing the structure, it is not possible to generate an in-depth technical guide that meets the core requirements of summarizing quantitative data, detailing experimental protocols for structure determination, or visualizing the experimental workflow.

The typical workflow for determining a crystal structure, which would have been visualized, is presented below as a generalized logical diagram. This process represents the standard steps taken by crystallographers to elucidate the atomic structure of a crystalline solid.

This diagram illustrates the logical progression from synthesizing and crystallizing the compound to the final deposition of the structural data. Each step involves specific experimental techniques and computational analysis, which would have been detailed in the technical guide had the primary data been available.

For researchers, scientists, and drug development professionals requiring the crystal structure of L-beta-Homoproline hydrochloride, the path forward would involve performing a single-crystal X-ray diffraction study on a suitable crystalline sample of the compound. Until such a study is conducted and its results are made public, a comprehensive technical guide on its crystal structure cannot be compiled.

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-2-(Pyrrolidin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Pyrrolidin-2-yl)acetic acid, also known as (S)-β-homoproline, is a chiral, non-proteinogenic amino acid that has garnered interest in various fields of chemical and pharmaceutical research. Its unique structural features, incorporating a pyrrolidine ring, make it a valuable building block in the synthesis of complex molecules and peptidomimetics. This technical guide provides an in-depth overview of the core physicochemical properties of (S)-2-(Pyrrolidin-2-yl)acetic acid, offering crucial data for researchers and professionals involved in drug discovery and development. The pyrrolidine moiety is a common scaffold in many biologically active compounds, often enhancing aqueous solubility and providing a rigid framework for pharmacophore presentation. Understanding the fundamental properties of this compound is essential for its effective application in medicinal chemistry and related disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(Pyrrolidin-2-yl)acetic acid is presented below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | [1] |

| Melting Point | 173-175 °C (hydrochloride salt) | [1] |

| Boiling Point | 272.3 ± 13.0 °C (Predicted) | [1] |

| pKa | 4.00 ± 0.10 (Predicted) | [1] |

| Solubility | Predicted to have good aqueous solubility. | |

| logP | Predicted to be low (hydrophilic). |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (S)-2-(Pyrrolidin-2-yl)acetic acid.

Synthesis of (S)-2-(Pyrrolidin-2-yl)acetic acid

A general synthetic route to pyrrolidine-2-carboxylic acid derivatives involves the catalytic hydrogenation of a suitable precursor. For instance, (S)-N-benzyloxycarbonyl-2-benzyloxycarbonyl-4-ethoxycarbonyl-2,3-dihydro-1H-pyrrole can be hydrogenated using a palladium on carbon (Pd/C) catalyst in the presence of an acid, such as acetic acid, in a solvent like methanol. The reaction is typically stirred at room temperature overnight. After filtration to remove the catalyst and evaporation of the solvent, the desired pyrrolidine derivative can be obtained.[2]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the dried, powdered sample of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.[3][4][5][6]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A known concentration of (S)-2-(Pyrrolidin-2-yl)acetic acid is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity.

Procedure:

-

A saturated solution of n-octanol in water and a saturated solution of water in n-octanol are prepared.

-

A known amount of (S)-2-(Pyrrolidin-2-yl)acetic acid is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Biological Context and Signaling Pathways

(S)-2-(Pyrrolidin-2-yl)acetic acid serves as a precursor for the biosynthesis of the pyrrolizidine alkaloids Tussilagine and Isotussilagine and is utilized in neurological research. While the specific signaling pathways directly modulated by this compound are not extensively characterized, related pyrrolidine-containing molecules have shown significant biological activity. For instance, certain 2-aryl(pyrrolidin-4-yl)acetic acids are potent agonists of the sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, angiogenesis, and cell proliferation.[7][8]

The S1P signaling pathway is initiated by the binding of S1P to its receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. Depending on the receptor subtype and the G protein involved, various downstream signaling cascades are activated, including the PLC, AKT, ERK, and JNK pathways. These pathways ultimately lead to the modulation of cellular functions such as proliferation, migration, survival, and inflammation.[9]

Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathway

Caption: S1P Receptor Signaling Pathway.

Conclusion

(S)-2-(Pyrrolidin-2-yl)acetic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. The link between related pyrrolidine structures and potent biological activities, such as S1P receptor agonism, underscores the importance of this chemical scaffold in drug discovery. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration of their therapeutic potential.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Pyrrolidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and characterization of pyrrolidine alkaloids. It includes detailed experimental protocols, quantitative data, and visual workflows to support research and development in this critical area of natural product chemistry.

Introduction to Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a class of naturally occurring compounds characterized by a pyrrolidine ring structure. These secondary metabolites are found in a variety of plant species, including those from the Erythroxylaceae (coca) and Solanaceae families. Historically significant, the study of these alkaloids dates back to the late 19th century with the isolation of hygrine and cuscohygrine from coca leaves.[1][2]

These compounds exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical industry. Their effects include antimicrobial, anti-inflammatory, antiviral, and neuropharmacological properties.[3][4] However, some pyrrolidine alkaloids are also associated with toxicity, necessitating careful study and characterization.[3][5]

General Isolation and Purification Workflow

The isolation of pyrrolidine alkaloids from plant material typically follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The general workflow is designed to separate the basic alkaloids from other plant constituents.

Detailed Experimental Protocols

3.1. Protocol 1: Acid-Base Extraction of Pyrrolidine Alkaloids

This protocol describes a standard method for the selective extraction of basic alkaloids from plant material.[6][7][8]

Materials:

-

Dried and powdered plant material

-

Petroleum ether or hexane

-

Methanol or ethanol

-

1% Tartaric acid solution

-

Ethyl acetate

-

Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Defatting: Macerate 100 g of the dried, powdered plant material with petroleum ether or hexane for 24 hours to remove fats, oils, and waxes. Discard the solvent.

-

Extraction: Extract the defatted plant material with methanol or ethanol at room temperature (3 x 500 mL, 24 hours each).

-

Concentration: Combine the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification and Partitioning: Dissolve the crude extract in 200 mL of 1% tartaric acid solution. Transfer to a separatory funnel and partition with ethyl acetate (3 x 150 mL). The ethyl acetate layer contains neutral and weakly basic compounds and can be set aside. The aqueous layer contains the protonated alkaloid salts.

-

Basification: Cool the acidic aqueous layer in an ice bath and basify by the dropwise addition of Na₂CO₃ solution or NH₄OH until the pH is approximately 9-10. This converts the alkaloid salts to their free base form.

-

Final Extraction: Extract the basified aqueous solution with an organic solvent such as chloroform or ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude basic alkaloid fraction.

3.2. Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of individual alkaloids from the crude extract using silica gel column chromatography.[9]

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., Chloroform:Methanol gradient)

-

Test tubes for fraction collection

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. Pour the slurry into the glass column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., increasing the percentage of methanol in chloroform).

-

Fraction Collection: Collect the eluate in small, sequential fractions using test tubes.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

-

Pooling and Concentration: Combine the fractions that contain the same purified compound (as determined by TLC) and evaporate the solvent to obtain the isolated alkaloid.

Quantitative Data on Isolated Pyrrolidine Alkaloids

The following table summarizes the quantitative data for the analysis of hygrine and cuscohygrine from E. coca leaves, as determined by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

| Alkaloid | Plant Source | Analytical Method | Mean Content (%) | Recovery (%) | Limit of Detection (mg/mL) |

| Hygrine | E. coca (Beltsville) | GC | 0.12 | 83.5 | 0.1 |

| HPLC | 0.07 | 63.6 | 0.05 | ||

| Cuscohygrine | E. coca (Beltsville) | GC | 0.25 | - | 0.1 |

| HPLC | 0.21 | - | 0.1 | ||

| Data adapted from a comparative analysis of GC and HPLC methods for pyrrolidine alkaloid quantification.[10] |

Structural Elucidation Techniques

Once purified, the structure of the isolated alkaloids is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) NMR experiments are crucial for establishing connectivity and stereochemistry.[11][12]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Fragmentation patterns observed in techniques like GC-MS or LC-MS/MS can provide valuable structural clues.[11][13]

Biological Activities and Potential Signaling Pathways

Pyrrolidine and the structurally related pyrrolizidine alkaloids have been shown to interact with various biological targets. For example, certain alkaloids in this class act as inhibitors of glycosidase and acetylcholinesterase (AChE) enzymes.

6.1. Glycosidase Inhibition

Some polyhydroxylated pyrrolidine alkaloids can inhibit glycosidases, enzymes involved in the processing of glycoproteins. This has implications for antiviral therapies, particularly against enveloped viruses like HIV.[14]

6.2. Acetylcholinesterase (AChE) Inhibition

Several pyrrolizidine alkaloids have demonstrated inhibitory activity against AChE.[14] This enzyme is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, a strategy used in the treatment of Alzheimer's disease.

Conclusion

The discovery and isolation of pyrrolidine alkaloids remain a vital field of research, with significant potential for the development of new therapeutic agents. The protocols and data presented in this guide offer a foundation for scientists and researchers to explore the rich chemical diversity of these natural products. Standardized extraction techniques, coupled with advanced chromatographic and spectroscopic methods, are essential for the successful isolation and characterization of novel compounds with promising pharmacological activities.

References

- 1. Hygrine - Wikipedia [en.wikipedia.org]

- 2. Cuscohygrine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. column-chromatography.com [column-chromatography.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 14. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties have cemented its role as a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine ring, detailing its structural significance, synthetic accessibility, and broad therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Structural and Physicochemical Significance of the Pyrrolidine Ring

The prevalence of the pyrrolidine motif in successful drug molecules can be attributed to a combination of advantageous structural and physicochemical characteristics.

Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure.[1] This "pseudorotation" allows the ring to adopt various low-energy envelope and twist conformations, enabling a more precise and dynamic exploration of the pharmacophore space of biological targets.[1][4] This conformational flexibility is crucial for optimizing ligand-receptor interactions.

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers.[1] This stereochemical richness is a powerful tool for medicinal chemists to refine the selectivity and potency of drug candidates, as different stereoisomers can exhibit distinct biological profiles and binding affinities for chiral protein targets.[1][4]

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[1][5] This feature often enhances aqueous solubility and allows for critical interactions with biological targets.[5] Notably, the nitrogen atom serves as a key point for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1]

Synthetic Strategies for Pyrrolidine-Containing Compounds

The construction and functionalization of the pyrrolidine ring are well-established fields in organic synthesis, offering a diverse toolbox for medicinal chemists.

1,3-Dipolar Cycloaddition: A cornerstone in pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile).[1][6][7] This method is highly efficient for constructing substituted pyrrolidines with good control over regio- and stereoselectivity.[7]

Functionalization of Proline and its Derivatives: The readily available and chiral amino acid L-proline serves as a versatile starting material for the synthesis of a wide range of functionalized pyrrolidines.[8][9]

Multicomponent Reactions (MCRs): MCRs provide a highly efficient and atom-economical approach to generate molecular diversity by combining three or more reactants in a single step to form complex pyrrolidine structures.

Therapeutic Applications of Pyrrolidine-Containing Drugs

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, highlighting its versatility and importance in drug discovery.[6][10][11]

Cardiovascular Disease: ACE Inhibitors

A prominent class of pyrrolidine-containing drugs is the Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril and Enalapril. These drugs are mainstays in the treatment of hypertension and heart failure.[8][12] They function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[13][14]

Inflammatory and Autoimmune Diseases: JAK Inhibitors

More recent applications of the pyrrolidine scaffold can be found in the class of Janus kinase (JAK) inhibitors. Upadacitinib, a selective JAK1 inhibitor, is used to treat various autoimmune disorders, including rheumatoid arthritis and atopic dermatitis.[15] By inhibiting JAK1, upadacitinib modulates the signaling of pro-inflammatory cytokines.[8]

Infectious Diseases: Antiviral Agents

The pyrrolidine ring is a critical structural element in several direct-acting antiviral agents. For instance, NS5A inhibitors like Ombitasvir and Glecaprevir are integral components of combination therapies for the treatment of Hepatitis C Virus (HCV) infection.[5][16] These drugs target the HCV NS5A protein, which is essential for viral replication and assembly.[2][17]

Oncology: Kinase Inhibitors

In the field of oncology, several kinase inhibitors incorporate a pyrrolidine moiety. Axitinib and Sunitinib are multi-targeted tyrosine kinase inhibitors that play a role in inhibiting angiogenesis and tumor growth.[12][18]

Central Nervous System Disorders

Pyrrolidine-containing compounds have also found utility in treating CNS disorders. Procyclidine, an anticholinergic agent, is used in the management of Parkinson's disease and drug-induced parkinsonism.[5][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of prominent pyrrolidine-containing drugs, illustrating their potency and selectivity.

Table 1: Inhibitory Potency of Selected Pyrrolidine-Containing Drugs

| Drug | Target | Assay Type | Value | Reference(s) |

| Captopril | ACE | Enzyme Inhibition | IC₅₀: 6 nM | [1] |

| Captopril | ACE | Enzyme Inhibition | IC₅₀: 1.79-15.1 nM (synthetic substrates) | [10] |

| Captopril | ACE | Enzyme Inhibition | IC₅₀: 16.71 µM (Angiotensin-I) | [10] |

| Upadacitinib | JAK1 | Enzyme Inhibition | IC₅₀: 43 nM | [19] |

| Upadacitinib | JAK2 | Enzyme Inhibition | IC₅₀: 120 nM | [19] |

| Upadacitinib | JAK3 | Enzyme Inhibition | IC₅₀: 2300 nM | [19] |

| Glecaprevir | HCV NS3/4A Protease | Enzyme Inhibition | IC₅₀: 3.5-11.3 nM (genotypes 1-6) | [6][11] |

| Glecaprevir | HCV Replicons | Cell-based | EC₅₀: 0.21-4.6 nM (genotypes 1-6) | [6][11] |

| Ruxolitinib | JAK1 | Enzyme Inhibition | IC₅₀: 3.3 nM | [20] |

| Ruxolitinib | JAK2 | Enzyme Inhibition | IC₅₀: 2.8 nM | [20] |

| Sunitinib | VEGFR2 (Flk-1) | Enzyme Inhibition | IC₅₀: 80 nM | [21] |

| Sunitinib | PDGFRβ | Enzyme Inhibition | IC₅₀: 2 nM | [21] |

| Axitinib | VEGFR1, 2, 3 | Kinase Inhibition | - | [12] |

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference(s) |

| Pyrrolidine Derivative 37e | MCF-7 (Breast Cancer) | Cytotoxicity | 17 µM | [13] |

| Pyrrolidine Derivative 37e | HeLa (Cervical Cancer) | Cytotoxicity | 19 µM | [13] |

| Spiro[pyrrolidine-3,3-oxindole] 38i | MCF-7 (Breast Cancer) | Cytotoxicity | EC₅₀: 3.53 µM | [13] |

| Pyrrolidine Derivative 19j | MDA-MB-436 (Breast Cancer) | Cytotoxicity | IC₅₀: 17.4 µM | [13] |

| Pyrrolidine Derivative 19j | CAPAN-1 (Pancreatic Cancer) | Cytotoxicity | IC₅₀: 11.4 µM | [13] |

| Sunitinib | MV4;11 (Leukemia) | Proliferation | IC₅₀: 8 nM | [21] |

| Sunitinib | OC1-AML5 (Leukemia) | Proliferation | IC₅₀: 14 nM | [21] |

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Organism | Assay Type | MIC Value | Reference(s) |

| Pyrrolidine-2,3-dione dimers | MSSA and MRSA | Broth Microdilution | 8-16 µg/mL | [22] |

| Pyrrolidine bis-cyclic guanidines | MRSA | Bactericidal Assay | 2.5 µg/mL | [23] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrrolidine-containing drugs operate is crucial for understanding their mechanisms of action.

Caption: Angiotensin-Converting Enzyme (ACE) Inhibitor Signaling Pathway.

Caption: Janus Kinase (JAK) - STAT Signaling Pathway and its Inhibition.

Caption: General Experimental Workflow for Synthesis and Biological Evaluation.

Detailed Experimental Protocols

To ensure the reproducibility of key findings, detailed experimental protocols are essential.

Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a substituted pyrrolidine via the reaction of an azomethine ylide with an electron-deficient alkene.

Materials:

-

N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor)

-

Methyl acrylate (dipolarophile)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 equiv) and methyl acrylate (1.2 equiv) in dry DCM at 0 °C under a nitrogen atmosphere, add TFA (0.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted pyrrolidine.

MTT Assay for Cytotoxicity of a Pyrrolidine Derivative

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a pyrrolidine-containing compound on a cancer cell line.[2][24]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

-

Prepare serial dilutions of the pyrrolidine derivative in the culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound to the cells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[17]

-